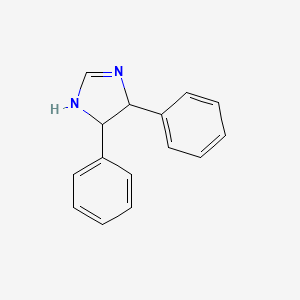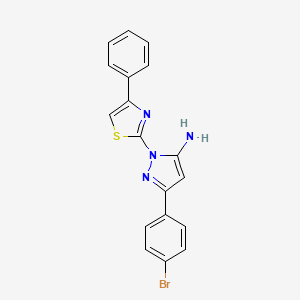![molecular formula C15H14O2S B14159304 1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene CAS No. 30166-88-2](/img/structure/B14159304.png)
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . Another method involves the sulfonation of benzene using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to introduce the benzenesulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process typically includes sulfonation, alkylation, and subsequent purification steps to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzenesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and directing subsequent reactions . The compound’s effects are mediated through its interactions with specific molecular pathways and targets, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(phenylsulfonyl)ethylene: Another compound with similar structural features, containing two benzenesulfonyl groups attached to an ethylene moiety.
1-(Benzenesulfonyl)ethenylsulfonylbenzene: A compound with a similar sulfonyl group arrangement but different substitution pattern.
Uniqueness
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
30166-88-2 |
|---|---|
Molekularformel |
C15H14O2S |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C15H14O2S/c1-13-7-9-14(10-8-13)11-12-18(16,17)15-5-3-2-4-6-15/h2-12H,1H3/b12-11+ |
InChI-Schlüssel |
RBZQTVKSCWMGMH-VAWYXSNFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


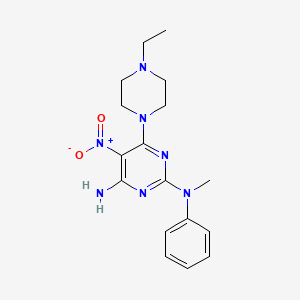
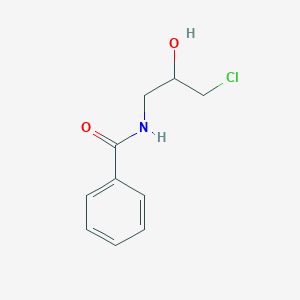
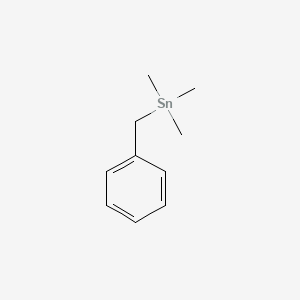
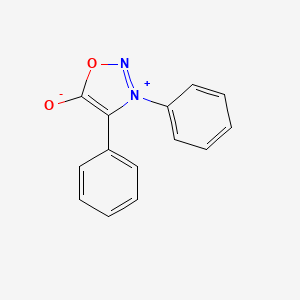
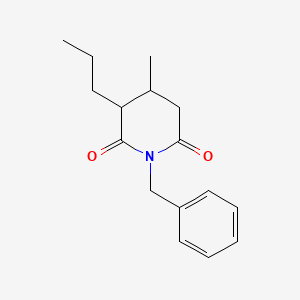

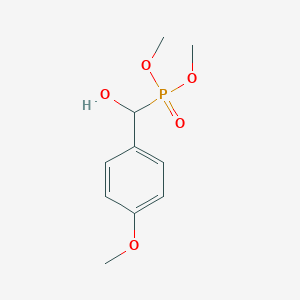
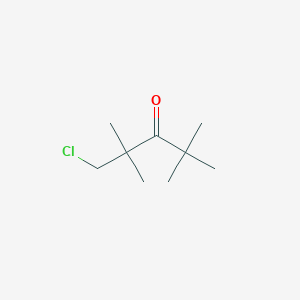
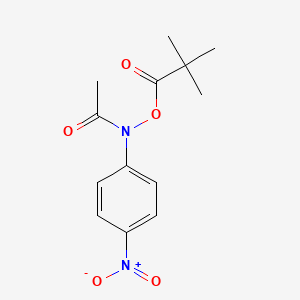
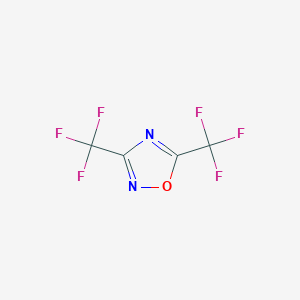
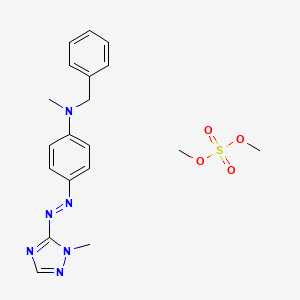
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
